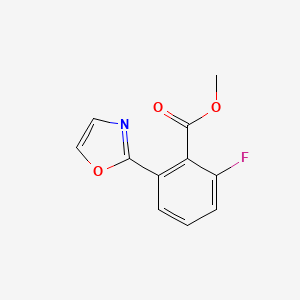

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate

Description

Properties

CAS No. |

2007916-58-5 |

|---|---|

Molecular Formula |

C11H8FNO3 |

Molecular Weight |

221.18 g/mol |

IUPAC Name |

methyl 2-fluoro-6-(1,3-oxazol-2-yl)benzoate |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)9-7(3-2-4-8(9)12)10-13-5-6-16-10/h2-6H,1H3 |

InChI Key |

ZKBADWNMXIVWDS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-fluoro-6-(oxazol-2-yl)benzoate typically involves:

- Construction of the oxazole ring on a suitably substituted benzoic acid or its derivative.

- Introduction or retention of the fluorine atom at the 2-position.

- Esterification to form the methyl benzoate moiety.

Two main approaches are documented in the literature:

- Cyclization of acyl amides or alkynyl amides to form oxazole rings.

- Use of isocyanide-based cyclization methods (e.g., Van Leusen reaction) to build oxazole rings.

Preparation via Acyl Chloride and Alkynyl Amide Cyclization

One well-established method involves the conversion of fluorinated benzoic acid derivatives into acyl chlorides, followed by reaction with propargyl amine derivatives and ferric chloride-mediated cyclization to form the oxazole ring.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-fluoro-6-substituted benzoic acid | Commercially available or synthesized | Fluorine at position 2 is preserved |

| 2 | Conversion to acyl chloride | Thionyl chloride (SOCl2) or oxalyl chloride, inert atmosphere | Activates acid for amide formation |

| 3 | Formation of alkynyl amide intermediate | Reaction with propargyl amine (prop-2-yn-1-amine) and base (e.g., triethylamine) | Forms key intermediate for cyclization |

| 4 | Cyclization to oxazole ring | Ferric chloride (FeCl3) mediated cyclization | Ferric chloride promotes ring closure forming oxazole |

This method is supported by the synthesis of related oxazole derivatives where ferric chloride promotes the cyclization of alkynyl amides to oxazoles.

Van Leusen Oxazole Synthesis

Another approach uses the Van Leusen reaction, which involves the reaction of aldehyde derivatives with tosylmethyl isocyanide (TosMIC) to form oxazole rings.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-fluoro-6-substituted benzaldehyde | Commercially available or synthesized | Fluorine substitution maintained |

| 2 | Reaction with TosMIC | Tosylmethyl isocyanide, base (e.g., potassium carbonate), solvent (e.g., methanol) | Forms 5-substituted oxazole ring directly |

| 3 | Further functional group modifications | Nucleophilic aromatic substitution, hydrogenation, or esterification as needed | Enables diversification of substituents |

This method has been used to prepare oxazole derivatives with various substituents on the aromatic ring, including fluorine, and is well-documented for its efficiency and versatility.

Esterification to Form Methyl Benzoate

Following oxazole ring formation, the benzoic acid or its derivatives are esterified to the methyl ester:

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Fischer esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Classical method for ester formation |

| Acid chloride + methanol | Methanol, base or neutral conditions | More reactive and often cleaner conversion |

| Methylation with diazomethane | Diazomethane in ether, room temperature | Highly efficient but requires careful handling |

The methyl ester group is important for the compound’s solubility and reactivity profile.

Representative Reaction Scheme Summary

| Step | Intermediate/Product | Key Reagents | Yield/Notes |

|---|---|---|---|

| 1 | 2-fluoro-6-carboxybenzoic acid | Commercial or synthesized | Starting material |

| 2 | 2-fluoro-6-acyl chloride benzoate | SOCl2 or oxalyl chloride | Activates acid |

| 3 | Alkynyl amide intermediate | Propargyl amine, triethylamine | Precursor to oxazole |

| 4 | Oxazole ring formation | FeCl3 cyclization | Forms 2-fluoro-6-(oxazol-2-yl)benzoic acid |

| 5 | Methyl ester formation | Methanol, acid catalyst or methylation | Final product: this compound |

Additional Notes on Fluorine Substitution

- Fluorine at the 2-position is generally introduced early in the synthesis, often starting from commercially available 2-fluorobenzoic acid derivatives.

- The fluorine substituent is stable under the cyclization and esterification conditions described.

- The presence of fluorine can influence the reactivity of the aromatic ring, affecting nucleophilic substitution and cyclization steps.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl chloride + alkynyl amide cyclization | 2-fluoro-6-carboxybenzoic acid | SOCl2, propargyl amine, FeCl3 | Straightforward, good yields | Requires handling of acyl chlorides and FeCl3 |

| Van Leusen reaction (TosMIC cyclization) | 2-fluoro-6-benzaldehyde | TosMIC, base | Direct oxazole formation, versatile | TosMIC handling, multi-step post-modifications |

| Esterification | 2-fluoro-6-(oxazol-2-yl)benzoic acid | Methanol, acid catalyst or methylation | Simple, classical method | May require purification to remove acid catalysts |

Research Discoveries and Optimization

- Ferric chloride-mediated cyclization has been shown to efficiently promote oxazole ring closure from alkynyl amides, providing good yields and selectivity.

- The Van Leusen reaction allows for regioselective oxazole formation and is adaptable to various substituents, including fluorine, enabling tailored synthesis of derivatives.

- Esterification conditions can be optimized to minimize side reactions and maximize purity, with methylation by diazomethane offering high efficiency but requiring safety precautions.

Chemical Reactions Analysis

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with methyl 2-fluoro-6-(oxazol-2-yl)benzoate:

Key Comparative Insights

The oxazole ring at the 6-position provides a planar, aromatic heterocycle capable of π-π stacking or hydrogen bonding, unlike non-aromatic substituents (e.g., -CH₃ in methyl 2,4-dihydroxy-6-methyl benzoate) .

Biological Activity: Compounds with oxazole or related heterocycles (e.g., 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole) show enhanced binding to enzymatic targets due to nitrogen and oxygen atoms in the ring . Fluorinated benzoates, such as methyl 3-fluoro-2-(oxadiazolyl)benzoate, exhibit improved metabolic stability compared to non-fluorinated analogs, a trait critical in pesticide and drug design .

Synthetic Complexity :

- The synthesis of this compound likely involves multi-step protocols, similar to the preparation of 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole derivatives (), where fluorinated intermediates are coupled with heterocycles under controlled conditions.

- Compared to simpler esters like methyl benzoate, the introduction of fluorine and oxazole requires specialized reagents (e.g., fluorinating agents) and heterocycle-forming reactions (e.g., cycloadditions) .

Oxazole-containing compounds (e.g., pesticidal sulfonylureas in ) often require rigorous ecotoxicological assessments due to their bioactive nature .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-fluoro-6-(oxazol-2-yl)benzoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorinated benzoic acid derivatives. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol and a catalyst like sulfuric acid.

- Oxazole Ring Formation : Cyclization of an amide precursor with a carbonyl compound under dehydrating conditions (e.g., using POCl₃ or PPA).

- Substitution Reactions : Introducing the oxazole moiety via nucleophilic aromatic substitution (e.g., using 2-aminoxazole derivatives).

Optimization strategies include: - Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), fluorine coupling (³J~20 Hz), and methyl ester (δ 3.8–4.0 ppm). Use DEPT-135 to distinguish CH₃ groups.

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass (±5 ppm).

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions. Fluorine atoms require high-resolution data due to their electron density .

Advanced Research Questions

Q. How does the presence of the oxazole ring influence the compound's reactivity in substitution reactions?

- Methodological Answer : The oxazole ring acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the fluorine atom. Key considerations:

- Nucleophilic Aromatic Substitution (NAS) : Use strong nucleophiles (e.g., amines or thiols) under basic conditions (K₂CO₃/DMF). Monitor regioselectivity via LC-MS.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at the 4-position of the oxazole. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer :

- Fluorine Disorder : Fluorine’s high electron density can cause anisotropic displacement. Use SHELXL’s ISOR and DELU restraints to refine thermal parameters.

- Oxazole Ring Planarity : Apply FLAT constraints to maintain the heterocycle’s geometry.

- Twinned Crystals : Test for twinning using CELL_NOW and refine with TWIN commands.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for fluorine atoms .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the oxazole ring (e.g., replace with thiazole) or vary ester groups (e.g., ethyl or tert-butyl).

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and antimicrobial activity (MIC against Gram+/Gram– bacteria).

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 model).

- Molecular Docking : Target enzymes (e.g., kinases) using AutoDock Vina to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.